molecular formula C18H20ClN5O6 B12793468 Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- CAS No. 81711-69-5

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy-

Cat. No.: B12793468
CAS No.: 81711-69-5
M. Wt: 437.8 g/mol
InChI Key: KEMVMBHOGQWFSN-UHFFFAOYSA-N
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Description

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- is a complex organic compound known for its vibrant color and unique chemical properties. It is part of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various industrial applications, particularly as a dye due to its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to produce 2-chloro-4,6-dinitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling the diazonium salt with N,N-diethyl-2,5-dimethoxyaniline under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperature and pH being critical parameters. The use of automated systems allows for precise monitoring and adjustment of these conditions, ensuring optimal production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, hydrazines, and various substituted aromatic compounds .

Scientific Research Applications

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and covalent binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its vibrant coloration make it particularly valuable in industrial and research applications .

Properties

CAS No.

81711-69-5

Molecular Formula

C18H20ClN5O6

Molecular Weight

437.8 g/mol

IUPAC Name

4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline

InChI

InChI=1S/C18H20ClN5O6/c1-5-22(6-2)14-10-16(29-3)13(9-17(14)30-4)20-21-18-12(19)7-11(23(25)26)8-15(18)24(27)28/h7-10H,5-6H2,1-4H3

InChI Key

KEMVMBHOGQWFSN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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